molecular formula C27H30O15 B7765583 Nicotiflorin CAS No. 31921-42-3

Nicotiflorin

Cat. No.: B7765583
CAS No.: 31921-42-3
M. Wt: 594.5 g/mol
InChI Key: ZEJXENDZTYVXDP-APAGVCHYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotiflorin can be synthesized through the glycosylation of kaempferol with rutinose. The reaction typically involves the use of a glycosyl donor, such as rutinose, and a glycosyl acceptor, kaempferol, under acidic conditions . The reaction is often catalyzed by enzymes or chemical catalysts to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction are commonly used to isolate this compound from plant materials . High-performance liquid chromatography (HPLC) is then employed to purify the compound to the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Nicotiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Comparison with Similar Compounds

Nicotiflorin is similar to other flavonoid glycosides such as rutin and quercitrin. it is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . Similar compounds include:

This compound’s unique glycosylation pattern and its specific biological activities make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

31921-42-3

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

7-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17+,18-,20+,21-,23+,25+,26-,27?/m0/s1

InChI Key

ZEJXENDZTYVXDP-APAGVCHYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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